Propane, 1-(ethenylsulfinyl)-
Description
Propane, 1-(ethenylsulfinyl)- (CAS 61926-31-6) is an organosulfur compound characterized by a propane backbone substituted with an ethenylsulfinyl group (–S(O)CH₂CH₂) at the terminal carbon. The sulfinyl group (S=O) confers polarity and reactivity, making this compound distinct from unfunctionalized alkanes. Its molecular formula is C₅H₁₀OS, with an average molecular weight of 118.20 g/mol . The compound’s logP value of 1.289 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic phases .
Properties
CAS No. |
61926-31-6 |
|---|---|
Molecular Formula |
C5H10OS |
Molecular Weight |
118.20 g/mol |
IUPAC Name |
1-ethenylsulfinylpropane |
InChI |
InChI=1S/C5H10OS/c1-3-5-7(6)4-2/h4H,2-3,5H2,1H3 |
InChI Key |
BVMKBCXVDFOVMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)C=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of propane, 1-(ethenylsulfinyl)- typically involves the reaction of propyl sulfoxide with an ethenylating agent under controlled conditions. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Propane, 1-(ethenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The ethenyl group can participate in electrophilic addition reactions, forming various substituted products.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or acids for substitution reactions. Major products formed from these reactions include sulfones, sulfides, and substituted ethenyl derivatives .
Scientific Research Applications
Propane, 1-(ethenylsulfinyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex sulfoxide and sulfone derivatives.
Biology: The compound’s sulfoxide group is of interest in studying enzyme-catalyzed oxidation and reduction reactions.
Medicine: Research into sulfoxides and sulfones has potential implications for drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which propane, 1-(ethenylsulfinyl)- exerts its effects involves the reactivity of the sulfoxide group. This group can undergo oxidation and reduction reactions, making it a versatile functional group in organic synthesis. The ethenyl group can participate in addition reactions, allowing for further functionalization of the molecule. Molecular targets and pathways involved in these reactions include enzyme-catalyzed processes and chemical transformations mediated by various reagents .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
Key Observations :
- Substitution Pattern : Bis-sulfonyl/sulfinyl derivatives (e.g., 1,2-bis(propylsulfonyl)ethylene) demonstrate higher polarity and reactivity due to multiple electron-withdrawing groups .
Physical and Chemical Properties
Insights :
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